molecular formula C7H5ClF3NO2S B2994992 4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride CAS No. 1855693-86-5

4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride

Cat. No.: B2994992
CAS No.: 1855693-86-5
M. Wt: 259.63
InChI Key: JCCFTFRYPYKCFA-UHFFFAOYSA-N
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Description

4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a trifluoromethyl group and a sulfonyl chloride group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride typically involves the introduction of the trifluoromethyl group and the sulfonyl chloride group onto the pyridine ring. One common method involves the reaction of 4-methyl-6-(trifluoromethyl)pyridine with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Sulfonamide Derivatives: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Coupled Products: Formed from coupling reactions with other aromatic compounds.

Scientific Research Applications

4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)pyridine-3-sulfonyl chloride
  • 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride
  • 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride

Uniqueness

4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride is unique due to the presence of both the methyl and trifluoromethyl groups on the pyridine ring, which imparts distinct chemical properties. The combination of these groups enhances the compound’s reactivity and stability, making it a versatile reagent in various chemical transformations .

Properties

IUPAC Name

4-methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO2S/c1-4-2-6(7(9,10)11)12-3-5(4)15(8,13)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCFTFRYPYKCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1S(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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